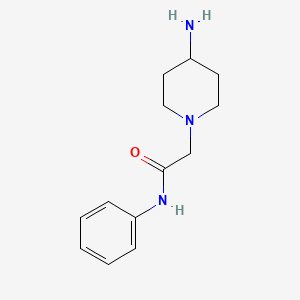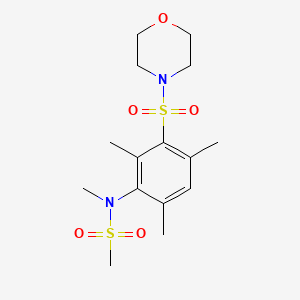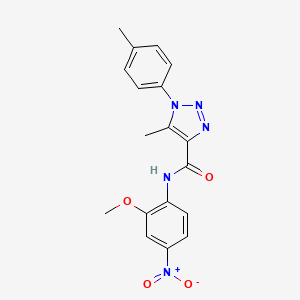![molecular formula C12H11N3O4S B3305392 N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide CAS No. 923163-95-5](/img/structure/B3305392.png)
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide
Overview
Description
“N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide” is a chemical compound with the CAS Number: 923163-95-5 . It has a molecular weight of 293.3 and its IUPAC name is 4-amino-N-(1-oxidoisonicotinoyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11N3O4S/c13-10-1-3-11(4-2-10)20(18,19)14-12(16)9-5-7-15(17)8-6-9/h1-8H,13H2,(H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Environmental Applications and Corrosion Inhibition
Sulfamic acid solutions, which share functional groups with the compound of interest, are utilized for cleaning metallic surfaces. They serve as environmentally friendly alternatives for removing rusts and lime scales. Corrosion inhibitors of both natural and synthetic origins are added to these solutions to prevent metal corrosion. The effectiveness of these inhibitors is often analyzed through electrochemical methods, indicating a potential application area for related compounds in environmental management and industrial maintenance (C. Verma & M. Quraishi, 2022).
Medicinal Chemistry and Biological Activities
Sulfa drug analogs, which include sulfonamide compounds, exhibit a range of biological activities. Research into N-sulfonylamino azinones has highlighted their therapeutic potentials, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Such studies underscore the importance of sulfonamide derivatives in medicinal chemistry, suggesting that N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide could also be explored for similar biological applications (G. Elgemeie, Rasha A. Azzam, & Rasha E. Elsayed, 2019).
Environmental Degradation and Oxidation Processes
The degradation pathways of various compounds in environmental settings are critical for understanding their impact and breakdown. Advanced oxidation processes (AOPs) are utilized to degrade persistent organic pollutants, with specific by-products and degradation pathways being thoroughly investigated. This area of research is significant for compounds related to this compound, as it could inform environmental risk assessments and the development of degradation strategies for similar compounds (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-10-1-3-11(4-2-10)20(18,19)14-12(16)9-5-7-15(17)8-6-9/h1-8H,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAKQMJFXTREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one](/img/structure/B3305317.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methoxybenzamide](/img/structure/B3305326.png)


![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)




![2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3305383.png)
![N-{4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B3305385.png)
![Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate](/img/structure/B3305399.png)